molecular formula C19H20N2O4S B2498482 N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-78-8

N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2498482
CAS No.: 898419-78-8
M. Wt: 372.44
InChI Key: HUGUQFOQVOXMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Anticancer Agents

  • Tubulin Polymerization Inhibitors

    A study discovered a series of novel quinoline sulfonamide derivatives with potent inhibitory effects on tubulin polymerization, showing strong anticancer activity against tumor cell lines. These compounds, including ones closely related to N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been identified as lead compounds for further modification in cancer treatment research (Ma & Gong, 2022).

  • Antiproliferative Activity

    Novel pyrrolo[3,2-f]quinoline derivatives, which share structural similarities with the specified compound, have been synthesized and tested as antiproliferative agents, showing significant activity against leukemia cell lines (Ferlin et al., 2001).

Antimicrobial Activity

  • Antibacterial and Antifungal Agents: Research into quinoline derivatives bearing a sulfonamide moiety, including the compound , has highlighted their potential as antimicrobial agents. These studies demonstrate the compounds' effectiveness against a range of bacterial and fungal pathogens, indicating their value in developing new antimicrobial therapies (Alavi et al., 2017).

Pharmacological Applications

  • Sulfonamide Hybrids: The compound is part of a broader class of sulfonamides, known for their wide-ranging pharmacological properties. Recent advances have focused on designing sulfonamide hybrids, demonstrating their potential in treating various conditions, including cancer and microbial infections (Ghomashi et al., 2022).

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in preclinical and clinical trials .

Mechanism of Action

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-17-5-3-2-4-15(17)12-20-26(23,24)16-10-13-6-7-18(22)21-9-8-14(11-16)19(13)21/h2-5,10-11,20H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGUQFOQVOXMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.